IRAK4 modulator-1
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Overview
Description
IRAK4 modulator-1 is a compound that targets the interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for the innate immune response, inflammation, and cell survival . This compound is being studied for its potential therapeutic applications in treating various inflammatory diseases, autoimmune disorders, and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK4 modulator-1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of imidazolo[1,2-b]pyridazine-3-yl and pyrazolo[1,5-a]pyrimidin-3-yl derivatives . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
IRAK4 modulator-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
IRAK4 modulator-1 has a wide range of scientific research applications, including:
Mechanism of Action
IRAK4 modulator-1 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . By blocking these pathways, this compound reduces inflammation and promotes cell survival .
Comparison with Similar Compounds
Similar Compounds
IRAK1 inhibitors: Target IRAK1, another kinase in the same family, but may have different specificity and efficacy.
TLR inhibitors: Target toll-like receptors directly, affecting the upstream signaling of IRAK4.
NF-κB inhibitors: Target the downstream signaling molecule NF-κB, providing a different point of intervention.
Uniqueness of IRAK4 Modulator-1
This compound is unique in its ability to specifically target IRAK4, providing a more focused approach to modulating immune responses and inflammation. This specificity may result in fewer off-target effects and improved therapeutic outcomes compared to other inhibitors .
Properties
Molecular Formula |
C19H13ClN4O2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O2/c20-13-7-8-17(26-14-5-2-1-3-6-14)16(11-13)23-19(25)15-12-22-24-10-4-9-21-18(15)24/h1-12H,(H,23,25) |
InChI Key |
AVMJESYFKTXCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C4N=CC=CN4N=C3 |
Origin of Product |
United States |
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